(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

PARP inhibitor impurity profiling Venadaparib quality control phthalazinone-related substance

Researchers requiring Venadaparib Impurity 11 for HPLC-UV/LC-MS/MS method validation face supply inconsistency and inadequate characterization. This (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid (CAS 127828-88-0) is a characterized phthalazinone acetic acid building block and the primary quantitative reference standard for Venadaparib process impurity determination per ICH Q2(R1). • ≥95% purity with full CoA supporting GMP batch release and regulatory filing • Confirmed IC50 >10 mM vs. human placental alkaline phosphatase-ideal negative control for HTS • Unsubstituted 4-phenyl core defines basal AR activity floor (cf. zopolrestat IC50 = 3.1 nM) for systematic SAR

Molecular Formula C16H12N2O3
Molecular Weight 280.28 g/mol
CAS No. 127828-88-0
Cat. No. B148220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid
CAS127828-88-0
Molecular FormulaC16H12N2O3
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)O
InChIInChI=1S/C16H12N2O3/c19-14(20)10-18-16(21)13-9-5-4-8-12(13)15(17-18)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
InChIKeyGYXUGIHFRFKEMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Oxo-4-phenylphthalazin-2(1H)-yl)acetic Acid: Chemical Identity & Scaffold Overview


(1-Oxo-4-phenylphthalazin-2(1H)-yl)acetic acid (CAS 127828-88-0) is a synthetic small molecule (MF: C₁₆H₁₂N₂O₃; MW: 280.28 g/mol) belonging to the phthalazinone acetic acid class [1]. Its core structure is a 1-oxo-4-phenylphthalazine heterocycle N‑substituted with a carboxymethyl group . It is primarily listed in research compound libraries and vendor catalogues as a building block (typical purity ≥95%), with documented use as a Venadaparib impurity reference standard (Venadaparib Impurity 11) .

Why Analogs Cannot Replace (1-Oxo-4-phenylphthalazin-2(1H)-yl)acetic Acid


Within the oxophthalazinyl acetic acid family, the 4‑phenyl substituent directly controls heterocycle π‑stacking and hydrogen‑bond acceptor topology at the N2‑acetic acid moiety [1]. When the 4‑position carries a heterocyclic‑methylene extension (e.g., zopolrestat and related benzothiazolylmethyl derivatives), aldose reductase (AR) IC₅₀ values shift into the low nanomolar range, whereas the unadorned 4‑phenyl variant lacks published AR IC₅₀ data below 10 μM . This structure–activity cliff means that substituting (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid with a more decorated phthalazinone acetic acid will alter both target affinity and impurity profile, making generic interchange scientifically indefensible without explicit batch‑to‑batch comparative data.

Differential Evidence for (1-Oxo-4-phenylphthalazin-2(1H)-yl)acetic Acid


Chromatographic Differentiation of Venadaparib Impurity 11

This compound is unequivocally identified as Venadaparib Impurity 11, a process-related substance arising during synthesis of the PARP1/2 inhibitor Venadaparib (IDX-1197) . In reverse‑phase HPLC methods used for Venadaparib purity assessment, Impurity 11 exhibits a distinct relative retention time (RRT) and UV λmax that differ from the API and other synthetic impurities such as des‑fluoro or hydrolyzed derivatives . Absolute quantitation requires a certified reference standard of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid because the impurity's response factor deviates from that of Venadaparib owing to the absence of the benzamide‑linked heterocycle .

PARP inhibitor impurity profiling Venadaparib quality control phthalazinone-related substance

Alkaline Phosphatase Selectivity Profile

In a biochemical counter‑screen against human placental alkaline phosphatase (10 mM p‑nitrophenyl phosphate substrate), (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid showed no measurable inhibition (IC50 > 10 mM) [1]. By contrast, other phthalazinone acetic acid derivatives bearing basic amine side chains have been reported to inhibit alkaline phosphatase with IC50 values in the low micromolar range [2].

counter‑screen selectivity alkaline phosphatase phthalazinone promiscuity

Physicochemical Differentiation from Zopolrestat

The computed partition coefficient (XLogP3-AA = 2.5) of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid is 1.2–1.8 log units lower than that of the clinical aldose reductase inhibitor zopolrestat (XLogP3 ≈ 3.7–4.3) [1]. The reduced lipophilicity is a direct consequence of the absence of the 3‑(trifluoromethyl‑benzothiazolyl‑methyl) substituent that dominates zopolrestat's hydrophobic surface, theoretically translating to higher aqueous solubility and lower non‑specific protein binding for the 4‑phenyl analog .

logP aqueous solubility drug‑likeness phthalazinone scaffold comparison

Application Scenarios for (1-Oxo-4-phenylphthalazin-2(1H)-yl)acetic Acid


Venadaparib Impurity Qualification & Batch Release

As Venadaparib Impurity 11, this compound serves as the primary quantitative reference standard for HPLC‑UV or LC‑MS/MS determination of this specific process impurity in Venadaparib API. The distinct chromatographic retention (RRT relative to Venadaparib) directly supports system suitability testing and impurity method validation per ICH Q2(R1) [1]. Procurement of a characterized lot (≥95% purity) with full CoA is essential for GMP batch release and regulatory filing in territories where Venadaparib is under development for solid tumor indications .

Alkaline Phosphatase Assay Negative Control

With a confirmed IC50 > 10 mM against human placental alkaline phosphatase [1], this compound is an ideal negative control or inert carrier for high‑throughput screening campaigns that employ alkaline phosphatase‑based detection (e.g., ELISA, phage display, IHC). Its use minimizes false‑positive rates attributable to non‑specific enzyme inhibition, a known liability of more basic phthalazinone analogs .

Aldose Reductase Inhibitor Scaffold-Hopping Start

The unsubstituted 4‑phenyl core provides a minimal‑viability scaffold for medicinal chemistry programs targeting aldose reductase [1]. In contrast to zopolrestat (AR IC50 = 3.1 nM), the 4‑phenyl analog defines the basal activity floor of the oxophthalazinyl acetic acid series, enabling systematic SAR exploration at the N3 and 4‑positions with fewer confounding physicochemical liabilities (e.g., lower logP, absence of metabolically labile benzothiazole sulfur) .

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